molecular formula C9H9N5<br>C6H5(C3N3)(NH2)2<br>C9H9N5 B160333 Benzoguanamine CAS No. 91-76-9

Benzoguanamine

Cat. No. B160333
CAS RN: 91-76-9
M. Wt: 187.2 g/mol
InChI Key: GZVHEAJQGPRDLQ-UHFFFAOYSA-N
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Description

Benzoguanamine is an organic compound with the chemical formula (CNH2)2(CC6H5)N3 . It is related to melamine but with one amino group replaced by phenyl . This compound is used in the manufacturing of melamine resins .


Synthesis Analysis

This compound is prepared by condensation of cyanoguanidine with benzonitrile . A method of determining the composition of the reaction mixture during the synthesis of this compound-formaldehyde resins using the 1H and 13C NMR spectra has been developed .


Molecular Structure Analysis

The optimized geometry and vibrational wave numbers of the normal modes of this compound have been investigated using Gaussian’09 at B1B95/6-31G (d) level .


Chemical Reactions Analysis

This compound is used in the manufacturing of melamine resins . Unlike melamine, this compound is not a crosslinker .


Physical And Chemical Properties Analysis

This compound is a white solid with a density of 1.42 g cm−3 . Its melting point is 227–228 °C . The molar mass of this compound is 187.206 g·mol−1 .

Scientific Research Applications

Nano-catalysis and Biological Activities

Benzoguanamine-based nickel complexes have been investigated for their biological activities, including anti-bacterial, anti-cancer, and anti-oxidant properties. Additionally, these complexes have been used as capable heterogeneous nano-catalysts for the synthesis of diverse benzimidazoles (Oliaee et al., 2021).

Improvement of Melamine-formaldehyde Resins

The integration of this compound into melamine-formaldehyde resin fibers has been studied to enhance toughness and flame retardancy. Modified fibers exhibited significantly improved toughness while maintaining flame retardant properties (Hang Zu-sheng, 2008).

Enhanced Storage Stability of Resins

In melamine-formaldehyde resin synthesis, the addition of this compound as a partial replacement for melamine has led to improved storage stability of the resins. This modification also yielded equivalent surface properties in high-pressure laminates compared to those using unmodified resins (Henriques et al., 2017).

Antibacterial Activity in Schiff Base Ligands

This compound-derived Schiff base ligands and their cobalt (II) complexes have demonstrated significant antibacterial activity, particularly against various gram-positive and gram-negative bacteria. This finding suggests potential applications in antibacterial treatments (Shaygan et al., 2018).

Improvement of Agglomerated Cork Panels

Partially replacing melamine with this compound in melamine-urea-formaldehyde resins resulted in improved flexibility of agglomerated cork panels. This application could be beneficial in contexts where flexibility is a desired property in binding agents (Antunes et al., 2018).

Voltammetric Sensing Applications

This compound-modified sensors have been developed for the selective electrochemical detection of catechol and hydroquinone, showing promise in environmental monitoring and analytical chemistry (Chetankumar et al., 2019).

Flame Retardancy and Heat Resistance

The addition of this compound to phenol-biphenylene-type epoxy resin compounds has significantly improved their flame retardancy and heat resistance, suggesting potential use in fire-resistant materials (Iji et al., 2003).

DNA Interaction and Photovoltaic Applications

This compound has also been utilized in the study of DNA interactions and in improving the performance of dye-sensitized solar cells, indicating its versatility in biochemical and renewable energy applications (Sundaramoorthy et al., 2021).

Safety and Hazards

Benzoguanamine is harmful if swallowed or if inhaled . It is also harmful to aquatic life with long-lasting effects . The LD50 (oral, rats) is 1470 mg/kg .

Future Directions

The current outlook for the Benzoguanamine Market is positive and is expected to experience significant growth in the coming years . The increasing demand for melamine resin-based products, particularly from the electronics and construction sectors, is driving the market growth . Moreover, the market is also witnessing significant investments in research and development activities to improve the properties and applications of this compound .

properties

IUPAC Name

6-phenyl-1,3,5-triazine-2,4-diamine
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InChI

InChI=1S/C9H9N5/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H,(H4,10,11,12,13,14)
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InChI Key

GZVHEAJQGPRDLQ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)N)N
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Molecular Formula

Record name 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE
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Related CAS

87719-75-3
Record name 1,3,5-Triazine-2,4-diamine, 6-phenyl-, homopolymer
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DSSTOX Substance ID

DTXSID1020142
Record name 6-Phenyl-1,3,5-triazine-2,4-diamine
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Molecular Weight

187.20 g/mol
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Physical Description

Dry Powder, White solid; [ICSC] Crystalline solid; [Alfa Aesar MSDS], WHITE CRYSTALS OR POWDER.
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Solubility

SOL IN METHYL CELLOSOLVE; INSOL IN BENZENE, 0.06% IN WATER @ 22 °C; 0.6% IN WATER @ 100 °C, > 10% in ethanol, > 10% in ethyl ether, For more Solubility (Complete) data for 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.03 (very poor)
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Density

1.40 @ 25 °C/4 °C, 1.42 g/cm³
Record name 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE
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Vapor Pressure

0.00000012 [mmHg]
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Mechanism of Action

SINCE CHLOROSIS IS THE FIRST SIGN OF THE EFFECT OF TRIAZINES ON PLANTS, INTERFERENCE WITH CARBON DIOXIDE ASSIMILATION & SUGAR FORMATION CAN BE EXPECTED. STUDIES SHOWING THAT HILL REACTION IS INHIBITED CONFIRMED THIS. /TRIAZINES/, ... Their chief mode of action appears to involve carbohydrate metabolism. The chlorinated s-triazines inhibit starch accumulation by blocking the prodn of sugars. Similar behavior has been shown for the methoxy & methylthio-s-triazines. It has been reported that the s-triazines affect the tricarboxylic acid cycle with activation of phospho-phenyl pyruvate-carboxylase causing the disappearance of sucrose & glyceric acid with the formation of aspartic & malic acids. /s-Triazines/
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Color/Form

CRYSTALS, NEEDLES OR PRISMS FROM ALCOHOL

CAS RN

91-76-9
Record name Benzoguanamine
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Melting Point

227-228 °C, 228 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of benzoguanamine?

A1: this compound (2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE) has a molecular formula of C9H9N5 and a molecular weight of 187.20 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, various studies utilize spectroscopic techniques for characterization. For instance, infrared (IR) spectroscopy helps analyze the curing mechanism of this compound-formaldehyde resins. [] Additionally, researchers have employed Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry to characterize this compound-based compounds and their derivatives. [, , , , ]

Q3: What are the typical applications of this compound?

A3: this compound is primarily used as a chemical intermediate in synthesizing resins, particularly melamine-formaldehyde resins. [, , , ] These resins find applications in decorative laminates, coatings, adhesives, and molding compounds.

Q4: How does this compound affect the storage stability of melamine-formaldehyde resins?

A4: Studies indicate that partially replacing melamine with this compound during melamine-formaldehyde resin synthesis can enhance storage stability. This improvement is attributed to this compound's influence on the reaction kinetics and resin structure. []

Q5: Does this compound impact the properties of materials like epoxy resins?

A5: Research shows that incorporating a this compound-modified phenol biphenylene resin into a phenol-biphenylene-type epoxy resin compound enhances both flame retardancy and heat resistance. [] This improvement is linked to the release of non-flammable nitrogen substances during combustion and the increased reactivity of the modified resin with epoxy resins. []

Q6: How does this compound contribute to the performance of high solid content coatings?

A6: this compound-based resins, particularly butylated benzo-amino resins synthesized using solid formaldehyde, have shown promising results in high solid content coatings. They demonstrate improved water resistance, solvent resistance, and glossiness, making them suitable for applications like canned iron printing varnish coatings. []

Q7: Are there catalytic applications of this compound derivatives?

A7: Yes, recent research highlights the use of N-propyl this compound sulfonic acid supported on magnetic Fe3O4 nanoparticles as an efficient heterogeneous acid catalyst. This catalyst enables the synthesis of 1,8-dioxo-decahydroacridine derivatives through a one-pot, four-component condensation reaction, demonstrating high yields and short reaction times. []

Q8: Have there been computational studies on this compound and its derivatives?

A8: Yes, computational chemistry has been employed to understand the structure-activity relationship of this compound derivatives. For example, researchers have used the AM1 Hamiltonian to perform semi-empirical molecular orbital calculations and correlate calculated net charges on hydrogen-bondable atoms with the logarithmic 1-octanol/water partition coefficient (log P). [] This approach provides insights into the physicochemical properties and potential behavior of these compounds.

Q9: How do substituents on the phenyl ring of this compound affect its properties?

A9: Research using multiple regression analysis demonstrates that the type and position of substituents on the phenyl ring of this compound derivatives significantly influence their lipophilicity, as measured by the log P value. [] This finding suggests that modifying the phenyl ring substituents can be a strategy for tailoring the physicochemical properties and potential biological activity of this compound-based compounds.

Q10: What factors influence the stability of this compound-based resins?

A10: Studies show that factors like pH value during synthesis, formaldehyde to this compound ratio, and the presence of modifying agents like polyvinyl alcohol (PVA) can impact the stability and properties of the resulting resins. [, , ] Understanding these factors is crucial for optimizing resin formulations for specific applications.

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